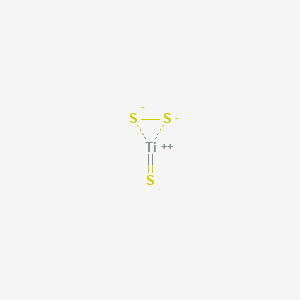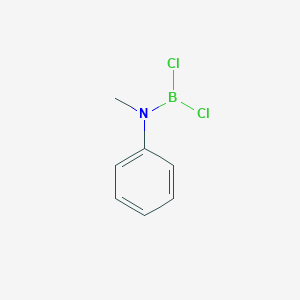
Titanium(VI) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(VI) sulfide is an inorganic compound with the chemical formula TiS₂. It is a member of the transition metal dichalcogenides family, which are known for their layered structures and unique properties. This compound is a golden yellow solid that exhibits high electrical conductivity and is insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium(VI) sulfide can be synthesized through several methods:
Direct Synthesis from Elements: Titanium and sulfur are reacted directly at temperatures around 500°C to form this compound.
Reaction with Titanium Tetrachloride: Titanium tetrachloride reacts with hydrogen sulfide at temperatures between 400°C and 600°C to produce this compound and hydrochloric acid.
Sulfidation of Titanium Compounds: Titanium oxycarbonitride can be sulfurized using carbon disulfide gas in a tube reactor at temperatures ranging from 900°C to 1250°C.
Industrial Production Methods
Industrial production of this compound often involves the direct reaction of titanium and sulfur due to its simplicity and efficiency. The reaction is typically carried out in a controlled environment to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(VI) sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form titanium dioxide and sulfur dioxide.
Reduction: It can be reduced to titanium metal and hydrogen sulfide.
Intercalation: This compound can intercalate with alkali metals, such as lithium, to form compounds like lithium titanium sulfide.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents are used at high temperatures.
Intercalation: Alkali metals in anhydrous ammonia or direct reaction with the metal at elevated temperatures.
Major Products
Oxidation: Titanium dioxide (TiO₂) and sulfur dioxide (SO₂).
Reduction: Titanium metal (Ti) and hydrogen sulfide (H₂S).
Intercalation: Lithium titanium sulfide (LiTiS₂) and other similar compounds.
Applications De Recherche Scientifique
Titanium(VI) sulfide has a wide range of applications in scientific research:
Energy Storage: Used as a cathode material in rechargeable lithium-ion batteries due to its high electrical conductivity and ability to intercalate lithium ions.
Material Science: Studied for its potential in creating advanced materials with enhanced properties, such as thermoelectric materials and supercapacitors.
Mécanisme D'action
The mechanism of action of Titanium(VI) sulfide primarily involves its ability to undergo intercalation and redox reactions. The intercalation process involves the insertion of alkali metals into the layered structure of this compound, leading to changes in its electrical conductivity and other properties. The redox reactions involve the transfer of electrons between this compound and other reactants, resulting in the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium disulfide (TiS₂): Similar in structure and properties, but with different oxidation states.
Molybdenum disulfide (MoS₂): Another transition metal dichalcogenide with similar layered structure and applications in electronics and catalysis.
Tungsten disulfide (WS₂): Known for its lubricating properties and applications in electronics and catalysis.
Uniqueness
Titanium(VI) sulfide is unique due to its high electrical conductivity, ability to undergo intercalation, and versatility in various applications. Its combination of properties makes it a valuable material in energy storage, catalysis, and advanced material science .
Propriétés
InChI |
InChI=1S/S2.S.Ti/c1-2;;/q-2;;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUCSXGYMUXFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-][S-].S=[Ti+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)













